molecular formula C10H9ClO3 B3188579 Ethyl 2-(chlorocarbonyl)benzoate CAS No. 22103-82-8

Ethyl 2-(chlorocarbonyl)benzoate

Cat. No.: B3188579
CAS No.: 22103-82-8
M. Wt: 212.63 g/mol
InChI Key: PZXUROMIOKQQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(chlorocarbonyl)benzoate is an aromatic ester derivative characterized by a chlorocarbonyl (-COCl) group at the ortho position of the benzene ring and an ethyl ester (-COOEt) functional group. Its IUPAC name reflects this structure, where "2-(chlorocarbonyl)" denotes the placement of the reactive acyl chloride moiety adjacent to the ester . This compound is primarily utilized in organic synthesis as an intermediate for introducing acyl chloride reactivity into ester-containing frameworks. Its molecular formula is C₁₀H₉ClO₃, with a molecular weight of 212.63 g/mol (calculated based on structural analysis). Key applications include its role in peptide coupling reactions, polymer chemistry, and as a precursor for pharmaceuticals or agrochemicals due to its dual functional groups enabling selective modifications .

Properties

IUPAC Name

ethyl 2-carbonochloridoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUROMIOKQQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519177
Record name Ethyl 2-(chlorocarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22103-82-8
Record name Ethyl 2-(chlorocarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Synthesis
    • Ethyl 2-(chlorocarbonyl)benzoate serves as a precursor for synthesizing various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new drugs.
  • Agrochemical Development
    • The compound is utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its reactivity enables the formation of complex molecules that can enhance agricultural productivity and pest management.
  • Polymer Chemistry
    • In material science, this compound is employed in the production of polymers and resins. Its incorporation into polymer chains can improve material properties such as thermal stability and mechanical strength.
  • Biochemical Studies
    • The compound is used as a substrate in enzyme-catalyzed reactions, aiding in biochemical assays that study enzyme kinetics and mechanisms. It helps researchers understand how enzymes interact with substrates at a molecular level.

Case Study 1: Pharmaceutical Applications

A study demonstrated that this compound could be effectively used to synthesize novel anti-inflammatory drugs. By reacting this compound with various amines, researchers were able to produce derivatives that showed promising activity against inflammation markers in vitro.

Case Study 2: Agrochemical Synthesis

Research highlighted its role in developing new herbicides. This compound was reacted with different nucleophiles to create herbicidal compounds that exhibited enhanced efficacy against common agricultural weeds.

Case Study 3: Material Science

In polymer chemistry, a project focused on incorporating this compound into polyurethanes. The resulting materials showed improved durability and resistance to environmental degradation compared to traditional formulations.

Data Tables

Application AreaKey FindingsReferences
PharmaceuticalsSynthesis of anti-inflammatory drugs
AgrochemicalsDevelopment of effective herbicides
Polymer ChemistryEnhanced durability in polyurethane formulations

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(chlorocarbonyl)benzoate belongs to a broader class of substituted ethyl benzoates. Below is a systematic comparison with structurally and functionally related compounds:

Ethyl 2-chlorobenzoate (CAS 7335-25-3)

  • Structure : Contains a chlorine atom at the ortho position but lacks the chlorocarbonyl group.
  • Molecular Formula : C₉H₉ClO₂; Molecular Weight : 184.62 g/mol .
  • Key Differences :
    • Reactivity : Ethyl 2-chlorobenzoate is less reactive in acylations due to the absence of the chlorocarbonyl group, which is a potent electrophile.
    • Applications : Primarily used as a flavoring agent or solvent intermediate, unlike the synthetic versatility of this compound .
  • Spectroscopic Data : Distinctive IR peaks at 1720 cm⁻¹ (ester C=O) and 740 cm⁻¹ (C-Cl), contrasting with the 1770 cm⁻¹ (acyl chloride C=O) in this compound .

Ethyl 2-methoxybenzoate (CAS 7335-26-4)

  • Structure : Features a methoxy (-OCH₃) group at the ortho position instead of chlorocarbonyl.
  • Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .
  • Key Differences: Polarity: The methoxy group increases polarity and solubility in polar solvents (e.g., ethanol), whereas the chlorocarbonyl group enhances electrophilicity but reduces solubility. Stability: Ethyl 2-methoxybenzoate is hydrolytically stable under basic conditions, unlike the moisture-sensitive this compound .

Ethyl 4-(dimethylamino)benzoate

  • Structure: Contains a dimethylamino (-NMe₂) group at the para position.
  • Molecular Formula: C₁₁H₁₅NO₂; Molecular Weight: 193.24 g/mol .
  • Key Differences: Reactivity in Polymer Chemistry: Acts as a co-initiator in resin cements, promoting higher degrees of conversion compared to methacrylate derivatives. Electronic Effects: The electron-donating -NMe₂ group stabilizes charge-transfer complexes, whereas the electron-withdrawing chlorocarbonyl group in this compound enhances electrophilic aromatic substitution reactivity .

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 95617-09-7)

  • Structure: Features a nitro (-NO₂) and chloro (-Cl) substituted benzoyl group.
  • Molecular Formula: C₁₆H₁₂ClNO₅; Molecular Weight: 333.73 g/mol .
  • Key Differences :
    • Electrophilicity : The nitro group further activates the acyl chloride for nucleophilic attack, making this compound more reactive than this compound in certain coupling reactions.
    • Applications : Used in the synthesis of heterocyclic compounds and pharmaceuticals, leveraging its dual electron-withdrawing groups for regioselective transformations .

Data Table: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
This compound C₁₀H₉ClO₃ 212.63 -COCl, -COOEt High electrophilicity Organic synthesis, polymers
Ethyl 2-chlorobenzoate C₉H₉ClO₂ 184.62 -Cl, -COOEt Moderate reactivity Solvents, flavoring agents
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 -OCH₃, -COOEt Low reactivity, polar Food additives, fragrances
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 -NMe₂, -COOEt Charge-transfer stabilization Polymer initiators
Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate C₁₆H₁₂ClNO₅ 333.73 -NO₂, -Cl, -COOEt Enhanced electrophilicity Pharmaceuticals, agrochemicals

Research Findings and Trends

  • Synthetic Utility : this compound is preferred in peptide synthesis over Ethyl 2-chlorobenzoate, as the former facilitates efficient amide bond formation without requiring additional activating agents .
  • Stability Challenges : Unlike Ethyl 2-methoxybenzoate, this compound requires anhydrous storage to prevent hydrolysis to the corresponding carboxylic acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Ethyl 2-(chlorocarbonyl)benzoate?

  • Methodological Answer : The synthesis typically involves esterification or substitution reactions. For example, reacting 2-(chlorocarbonyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ester. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/hexane) is recommended. NMR (¹H, ¹³C) and LC-MS should confirm purity and structure .

Q. How can researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve aromatic and carbonyl signals .
  • IR : Confirm carbonyl (C=O, ~1750 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
  • X-ray crystallography (if crystalline): Mercury software can analyze bond lengths, angles, and intermolecular interactions (e.g., halogen bonding from the chloro group) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The chloro-carbonyl group is reactive and potentially toxic. Use PPE (gloves, goggles, fume hood), avoid moisture (hydrolysis risk), and store under inert gas (N₂/Ar) at 2–8°C. Neutralize spills with sodium bicarbonate. Reference benzoyl chloride SDS for analogous hazards .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The chloro group acts as a leaving site. In Pd-catalyzed couplings, replace Cl with aryl/vinyl boronic acids. Optimize conditions:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%).
  • Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1).
  • Monitor reaction progress via TLC (Rf shift). Compare reactivity with ethyl 2-bromo/iodobenzoate analogs .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Use DFT calculations (Gaussian, ORCA) to model transition states and calculate activation energies. Focus on:

  • Electron-withdrawing effects of the carbonyl group.
  • Solvent polarity (PCM model) on reaction rates.
  • Compare with experimental kinetic data (UV-Vis monitoring) .

Q. How do crystal packing patterns influence the stability of this compound derivatives?

  • Methodological Answer : Analyze X-ray structures using Mercury’s "Packing Similarity" tool. Key parameters:

  • Intermolecular Cl···O interactions (3.0–3.5 Å).
  • π-π stacking of aromatic rings (distance ~3.8 Å).
  • Hydrogen bonding with co-crystallized solvents (e.g., CHCl₃). Compare thermal stability (TGA/DSC) of polymorphs .

Q. How to resolve contradictory data in catalytic applications (e.g., varying yields with similar substrates)?

  • Methodological Answer : Systematically test variables:

  • Steric effects: Ortho-substituted vs. para-substituted aryl boronic acids.
  • Electronic effects: Electron-donating/withdrawing groups on coupling partners.
  • Use Design of Experiments (DoE) to identify critical factors. Validate with control reactions (e.g., Cl → Br substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.